Gatifloxacin hydrochloride

Ocular Microbiology Antibacterial Susceptibility Keratitis

Gatifloxacin hydrochloride is an 8-methoxy fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Its molecular structure (C19H22FN3O4, MW 375.39) features a methoxy group at the C8 position, which is critical to its antimicrobial spectrum and safety profile.

Molecular Formula C19H23ClFN3O4
Molecular Weight 411.86
CAS No. 112811-59-3; 121577-32-0; 160738-57-8
Cat. No. B2653901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin hydrochloride
CAS112811-59-3; 121577-32-0; 160738-57-8
Molecular FormulaC19H23ClFN3O4
Molecular Weight411.86
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
InChIKeyGQYBNVXJQVIRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Gatifloxacin Hydrochloride (CAS 112811-59-3) Technical and Procurement Baseline


Gatifloxacin hydrochloride is an 8-methoxy fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Its molecular structure (C19H22FN3O4, MW 375.39) features a methoxy group at the C8 position, which is critical to its antimicrobial spectrum and safety profile [1]. In lyophilized powder form, the compound is stable for up to 36 months at -20°C and demonstrates a solubility of 60 mg/mL at pH 4, with a Log P value of 1.81 [2]. These physicochemical properties are essential parameters for formulation development and quality control.

Why Gatifloxacin Hydrochloride Cannot Be Generically Substituted with Other Fluoroquinolones


Fluoroquinolones within the same class are not interchangeable due to clinically meaningful variations in antimicrobial potency, pharmacokinetic profiles, and safety liabilities. Gatifloxacin distinguishes itself from comparators like moxifloxacin, levofloxacin, and ciprofloxacin through quantifiable differences in MIC90 values against key pathogens [1], distinct pharmacokinetic exposure parameters (AUC, Cmax) that influence dosing and efficacy [2], and a unique cardiotoxicity risk profile that necessitates careful patient selection [3]. These differences, detailed below, directly impact procurement decisions for research, formulation development, and clinical application.

Quantitative Evidence Guide: Gatifloxacin Hydrochloride Comparative Performance Data


Superior In Vitro Potency Against Pseudomonas aeruginosa Compared to Moxifloxacin in Ocular Isolates

In a direct head-to-head comparison against clinical ocular isolates, gatifloxacin demonstrated superior in vitro potency against Pseudomonas aeruginosa relative to moxifloxacin. The mean MIC90 for gatifloxacin was 1.28 mg/mL, whereas moxifloxacin exhibited a mean MIC90 of 2.60 mg/mL. This difference was statistically significant (P=0.023) [1].

Ocular Microbiology Antibacterial Susceptibility Keratitis

Lower Mutant Prevention Concentration (MPC) Against Staphylococcal Conjunctival Isolates Compared to Ciprofloxacin and Moxifloxacin

A pilot study comparing MIC and Mutant Prevention Concentration (MPC) values for conjunctival bacterial isolates revealed that gatifloxacin had the lowest MIC and MPC values when compared to ciprofloxacin and moxifloxacin. Specifically, gatifloxacin demonstrated lower MPC50 and MPC90 values against both Staphylococcus aureus and coagulase-negative Staphylococci (CONS) [1].

Mutant Prevention Concentration Ocular Pharmacology Staphylococcus

Intermediate Activity Against Streptococcus pneumoniae with 2-fold Lower Potency than Moxifloxacin but 4-fold Higher than Levofloxacin

In a large-scale longitudinal multicenter U.S. surveillance study (n=4,650 clinical isolates of S. pneumoniae), the overall rank order of fluoroquinolone activity was moxifloxacin > gatifloxacin > levofloxacin = ciprofloxacin. Gatifloxacin (MIC90, 0.5 μg/mL) was twofold less active than moxifloxacin (MIC90, 0.25 μg/mL) but fourfold more active than levofloxacin (MIC90, 1 μg/mL) and eightfold more active than ciprofloxacin (MIC90, 2 μg/mL) [1]. A separate study also confirmed this rank order: moxifloxacin (MIC90 0.13 mg/L) > gatifloxacin > levofloxacin > ciprofloxacin [2].

Respiratory Tract Infections Streptococcus pneumoniae MIC90

Distinct Oral Pharmacokinetic Profile with AUCtot 5.2-fold Higher than Ciprofloxacin

In a direct crossover study in 12 healthy volunteers, the pharmacokinetics of six fluoroquinolones were compared after single oral doses. Following a 400 mg oral dose, gatifloxacin achieved a mean Cmax of 3.42 ± 0.74 μg/mL and an AUCtot of 30.0 ± 3.8 μg·h/mL. Its AUCtot was significantly higher than that of ciprofloxacin (5.75 ± 1.25 μg·h/mL after 250 mg) [1]. For a 200 mg normalized dose, gatifloxacin Cmax was 1.71 μg/mL and AUCtot was 15 μg·h/mL, placing its exposure between levofloxacin and ciprofloxacin [1].

Pharmacokinetics Oral Bioavailability AUC

Higher Relative Cardiotoxicity Risk Profile Compared to Levofloxacin and Ciprofloxacin

In vitro studies indicate that fluoroquinolones differ in their potency to prolong the QT interval, a risk factor for torsades de pointes (TdP). The relative risk ranking for QT prolongation is: sparfloxacin, grepafloxacin, gatifloxacin > moxifloxacin > levofloxacin, ciprofloxacin > ofloxacin [1]. Clinical recommendations state that gatifloxacin should be avoided in patients with risk factors for QT prolongation, and the recommended dosage of 400 mg/day should not be exceeded [2]. In contrast, levofloxacin may be administered with caution in such patients [2].

QT Prolongation Cardiotoxicity Safety Pharmacology

Recommended Research and Industrial Application Scenarios for Gatifloxacin Hydrochloride


Development of Ophthalmic Formulations for Pseudomonas aeruginosa Keratitis

Based on the 2.03-fold superior in vitro potency of gatifloxacin against P. aeruginosa ocular isolates compared to moxifloxacin (mean MIC90 1.28 mg/mL vs. 2.60 mg/mL, P=0.023), this compound is particularly suited for the research and development of novel ophthalmic formulations targeting Pseudomonas keratitis [1]. Its enhanced anti-pseudomonal activity provides a clear scientific rationale for formulation efforts over alternative fluoroquinolones.

Studies on Resistance Prevention and Mutant Selection Window

Gatifloxacin's demonstrated lower Mutant Prevention Concentration (MPC) values compared to ciprofloxacin and moxifloxacin against staphylococcal conjunctival isolates makes it a valuable tool for research into resistance prevention strategies [2]. It can serve as a reference compound in studies examining the mutant selection window hypothesis or in the development of formulations intended for long-term or prophylactic use where minimizing resistance emergence is critical.

Pharmacokinetic/Pharmacodynamic Modeling of Oral Fluoroquinolones

The distinct pharmacokinetic profile of gatifloxacin—characterized by an AUCtot of 30.0 ± 3.8 μg·h/mL following a 400 mg oral dose, which is 5.2-fold higher than that of ciprofloxacin—positions it as a key comparator in PK/PD modeling studies [3]. Its intermediate exposure parameters (between levofloxacin and ciprofloxacin) make it useful for investigating the relationship between systemic drug exposure and antimicrobial efficacy or toxicity.

Safety Pharmacology Studies on Fluoroquinolone-Induced QT Prolongation

Due to its higher relative risk for QT prolongation compared to levofloxacin and ciprofloxacin (risk ranking: gatifloxacin > moxifloxacin > levofloxacin/ciprofloxacin), gatifloxacin serves as a critical positive control or test article in safety pharmacology studies designed to evaluate the cardiotoxic potential of new fluoroquinolone candidates or to investigate the structural basis of hERG channel blockade [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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